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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to developing highly sensitive and

specific biosensors utilizing the CRISPR-Cas enzyme, Leptotrichia wadei Cas13a (LwCas13a).

The protocols outlined below are designed to facilitate the detection of RNA targets, a critical

capability in virology, oncology, and various other areas of molecular diagnostics and drug

development.

Introduction to LwCas13a Biosensors
The CRISPR-Cas13a system is an RNA-guided ribonuclease that, upon recognition of a

specific target RNA sequence, exhibits a unique "collateral cleavage" activity.[1][2][3] This

means that once activated, the LwCas13a enzyme not only cleaves the target RNA but also

indiscriminately degrades nearby non-target RNA molecules.[1][2][3] This characteristic has

been ingeniously harnessed for the development of robust nucleic acid detection platforms.[4]

[5] By introducing a reporter RNA molecule labeled with a fluorophore and a quencher, the

collateral activity of LwCas13a leads to the cleavage of this reporter, resulting in a measurable

signal.[5]

LwCas13a-based biosensors offer several advantages, including high specificity, single-base

mismatch sensitivity, and compatibility with various signal amplification and detection

modalities.[6] These platforms can be coupled with isothermal amplification techniques like

Recombinase Polymerase Amplification (RPA) or Loop-mediated Isothermal Amplification
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(LAMP) to achieve attomolar levels of sensitivity, making them ideal for detecting low-

abundance targets.[4][5]

Core Principle of LwCas13a-Based Detection
The fundamental principle of an LwCas13a-based biosensor involves three key steps: target

recognition, collateral cleavage, and signal generation.
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Caption: LwCas13a biosensor signaling pathway.
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The sensitivity of LwCas13a-based biosensors can be significantly enhanced by integrating

isothermal amplification methods. The following table summarizes the reported limits of

detection (LOD) for various targets and detection platforms.

Target
Amplification
Method

Detection
Method

Limit of
Detection
(LOD)

Reference

SARS-CoV-2

RNA
RT-RAA Fluorescence 1 copy/µL [7]

SARS-CoV-2

RNA
RT-RAA Lateral Flow 3 copies/µL [8]

SARS-CoV-2

RNA
None Electrochemical 0.78 fM [9]

Dengue/Zika

Virus ssRNA
RPA Lateral Flow 2 aM [10]

Bovine Leukemia

Virus
RAA Lateral Flow 1 copy/µL [7]

microRNA-21 None
Lateral Flow

(SERS)
8.96 aM [11]

microRNA-21 None
Lateral Flow

(Visual)
1 fM [11]

ASFV DNA RPA Fluorescence 3 copies/µL [8]

Experimental Protocols
This section provides detailed protocols for the key steps in developing and performing an

LwCas13a-based biosensor assay.

LwCas13a Protein Expression and Purification
A consistent and high-quality source of LwCas13a protein is crucial for reproducible results.

The following protocol is adapted from established methods.[1][12][13]
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Materials:

E. coli Rosetta 2(DE3)pLysS competent cells

pC013-Twinstrep-SUMO-huLwCas13a plasmid (Addgene #90097) or similar expression

vector

Terrific Broth (TB) and Luria-Bertani (LB) media

Ampicillin and Chloramphenicol

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

Lysis Buffer (20 mM Tris-HCl, 500 mM NaCl, 1 mM DTT, pH 8.0)

Protease inhibitors, lysozyme, benzonase

StrepTactin Sepharose resin

SUMO protease

Cation exchange and gel filtration columns

Protocol:

Transformation: Transform the LwCas13a expression plasmid into Rosetta 2(DE3)pLysS

competent cells and plate on LB agar with appropriate antibiotics. Incubate overnight at

37°C.[14]

Starter Culture: Inoculate a single colony into 50 mL of TB medium with antibiotics and grow

overnight at 37°C with shaking.[14]

Large-Scale Culture and Induction: Inoculate 4 L of TB medium with the starter culture and

grow at 37°C with shaking until the OD600 reaches 0.6.[13] Induce protein expression by

adding IPTG to a final concentration of 0.5 mM and incubate for 16-18 hours at 18-21°C.[13]

[14]
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Cell Lysis: Harvest the cells by centrifugation and resuspend the pellet in lysis buffer

supplemented with protease inhibitors, lysozyme, and benzonase. Lyse the cells by

sonication or microfluidization.[13]

Affinity Chromatography: Clarify the lysate by centrifugation and apply the supernatant to a

StrepTactin Sepharose resin. Wash the resin and elute the protein by on-column cleavage

with SUMO protease.[1]

Further Purification: For higher purity, subject the eluted protein to cation exchange

chromatography followed by gel filtration.[1][13]

Concentration and Storage: Concentrate the purified LwCas13a protein and store in a

storage buffer (e.g., 600 mM NaCl, 50 mM Tris-HCl pH 7.5, 5% glycerol, 2 mM DTT) at

-80°C.[13]

Guide RNA (crRNA) Design and Preparation
Proper crRNA design is critical for the specificity and efficiency of the LwCas13a biosensor.

Design Guidelines:

Length: The spacer sequence, which is complementary to the target RNA, should typically

be 28-30 nucleotides long.[6]

Direct Repeat: The LwCas13a crRNA requires a specific direct repeat sequence for

recognition by the Cas13a protein.

Target Accessibility: Avoid targeting regions with strong secondary structures in the target

RNA.[6]

Specificity: Perform a BLAST search of the spacer sequence against relevant databases to

ensure it does not have significant homology to unintended targets.

Online Tools: Several online tools are available to aid in the design of Cas13a gRNAs.[15]

[16]

Protocol for in vitro Transcription of crRNA:
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Template Generation: Synthesize a DNA oligonucleotide template containing a T7 promoter

sequence followed by the direct repeat and the target-specific spacer sequence.

In Vitro Transcription: Use a commercially available T7 RNA synthesis kit to transcribe the

crRNA from the DNA template.[2]

DNase Treatment: Remove the DNA template by treating the reaction with DNase.[2]

Purification: Purify the transcribed crRNA using an appropriate RNA cleanup kit.[2]

Quantification and Storage: Quantify the crRNA concentration and store it at -80°C.

LwCas13a Detection Assay (SHERLOCK Protocol)
The following protocol outlines a two-step detection process involving isothermal amplification

followed by LwCas13a-mediated detection.[4]

Sample RNA Extraction Isothermal Amplification
(RPA/LAMP)

 LwCas13a Detection Signal Readout
(Fluorescence/Lateral Flow)

 

Click to download full resolution via product page

Caption: SHERLOCK experimental workflow.

Materials:

Purified LwCas13a protein

In vitro transcribed crRNA

Isothermal amplification kit (e.g., TwistAmp Basic for RPA)

T7 RNA polymerase

RNase inhibitor

Fluorescent RNA reporter (e.g., RNase Alert v2) or lateral flow strips
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Reaction Buffer (e.g., 40 mM Tris-HCl, 60 mM NaCl, 6 mM MgCl2, pH 7.3)[1]

Protocol:

Step 1: Isothermal Amplification (e.g., RT-RPA)

Prepare the RT-RPA reaction mix according to the manufacturer's instructions, including

primers that incorporate a T7 promoter sequence upstream of the target region.

Add the target RNA sample to the reaction mix.

Incubate at the recommended temperature (typically 37-42°C) for 20-30 minutes.

Step 2: LwCas13a Detection

Prepare the LwCas13a detection mix in a separate tube. A typical 20 µL reaction may

contain:

45 nM LwCas13a protein[1]

22.5 nM crRNA[1]

125 nM fluorescent RNA reporter[1]

2 µL T7 RNA polymerase mix

2 µL RNase inhibitor

Reaction Buffer to 20 µL

Add a small aliquot (e.g., 1-2 µL) of the completed RPA reaction to the LwCas13a detection

mix.

Incubate at 37°C for 10-30 minutes.

Step 3: Signal Readout

Fluorescence: Measure the fluorescence signal using a plate reader or a portable

fluorometer.
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Lateral Flow: For lateral flow detection, use a reporter with FAM and biotin modifications and

apply the reaction mixture to a commercially available lateral flow strip.[17]

One-Pot LwCas13a Detection Assay
To simplify the workflow and reduce the risk of contamination, a one-pot assay can be

employed.[8][18][19]

One-Pot Reaction

Sample Combined Amplification
& Cas13 Detection Mix Single Incubation Step Signal Readout

Click to download full resolution via product page

Caption: One-pot LwCas13a biosensor workflow.

Protocol:

Combine all components for both the isothermal amplification (RPA/LAMP) and the

LwCas13a detection (LwCas13a, crRNA, reporter, T7 polymerase, RNase inhibitor) into a

single reaction tube.

Add the target RNA sample to the one-pot reaction mix.

Incubate at a single temperature (typically 37-42°C) for a defined period (e.g., 30-60

minutes).

Read the signal using the chosen detection method.

Applications in Drug Development and Research
LwCas13a-based biosensors have a wide range of applications in both basic research and the

pharmaceutical industry:
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Viral Load Monitoring: Rapid and sensitive quantification of viral RNA for monitoring disease

progression and treatment efficacy.

Cancer Biomarker Detection: Detection of cancer-associated RNAs, such as specific

transcripts or microRNAs, in liquid biopsies for early diagnosis and personalized medicine.

[20]

Gene Expression Analysis: A rapid and specific alternative to RT-qPCR for quantifying gene

expression levels.

High-Throughput Screening: Development of assays for screening compound libraries that

modulate RNA-protein interactions or viral replication.

Troubleshooting
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Issue Possible Cause Suggested Solution

No or low signal Inefficient amplification
Optimize RPA/LAMP primers

and reaction conditions.

Inactive LwCas13a protein

Verify protein activity with a

positive control. Repurify or

obtain new protein.

Poor crRNA design/quality

Redesign crRNA targeting a

different region. Verify crRNA

integrity.

RNase contamination

Use nuclease-free water and

reagents. Work in an RNase-

free environment.

High background signal Non-specific amplification

Redesign primers for higher

specificity. Optimize annealing

temperature.

LwCas13a auto-activation
Reduce LwCas13a

concentration.

Inconsistent results Pipetting errors
Use calibrated pipettes and

ensure proper mixing.

Temperature fluctuations
Ensure consistent incubation

temperatures.

By following these guidelines and protocols, researchers can effectively develop and implement

robust LwCas13a-based biosensors for a wide array of applications in diagnostics and drug

development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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